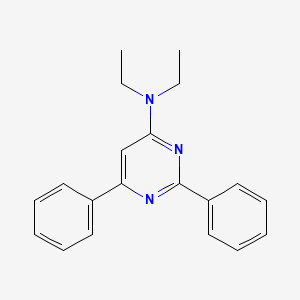

![molecular formula C16H11BrN2O4 B4582496 5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole](/img/structure/B4582496.png)

5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole

Overview

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, similar to "5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole," often involves reactions under specific conditions that aim to achieve targeted structural configurations. While the direct synthesis of this specific compound is not detailed, related work on the synthesis of 1,3,4-oxadiazoles demonstrates the complexity and the variety of methods used. For instance, compounds with 1,3,4-oxadiazole structures have been synthesized through reactions involving ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates, showcasing the versatility of oxadiazole derivatives in chemistry (Paepke et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including the target compound, can be elucidated through techniques such as X-ray diffraction, which has been used to confirm the structures of similar compounds. Theoretical studies, including ab initio and DFT levels, offer insights into the geometric parameters, infrared spectrum, chemical shifts (13C NMR, 1H NMR), and electronic properties of related oxadiazole derivatives (Amiri et al., 2016).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives participate in a variety of chemical reactions that highlight their reactivity and potential for further functionalization. For example, research on the reaction of oxadiazoles with benzyl amine, ethylene diamine, and o-phenylene diamine has shown the formation of compounds with stabilized push-pull systems, indicating the reactive versatility of the oxadiazole ring (Paepke et al., 2009).

Physical Properties Analysis

The physical properties of oxadiazole derivatives are crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are often investigated using spectroscopic methods and computational studies to provide a comprehensive view of the compound's characteristics. Theoretical and spectroscopic characterization of oxadiazole compounds, like the one involving 4-methyl-5-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol, offers valuable data on their stability and electronic properties (Amiri et al., 2016).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, potential for substitutions, and interactions with other molecules, are integral to their application in various fields. Studies on the synthesis and reactions of these compounds reveal their chemical behavior and potential as intermediates in the creation of more complex molecules. The synthesis and reactivity of compounds like 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles highlight the chemical versatility of the oxadiazole ring and its derivatives (Rabie et al., 2016).

Scientific Research Applications

Corrosion Inhibition

One notable application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of these compounds in protecting mild steel against corrosion in acidic environments. For instance, certain 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their corrosion inhibition ability towards mild steel in sulphuric acid. These studies employed gravimetric, electrochemical, SEM, and computational methods to assess the performance, revealing that these inhibitors exhibit mixed-type behavior and form protective layers on the steel surface, substantiated by SEM micrographs (Ammal, Prajila, & Joseph, 2018).

Photo-Luminescent Properties

Another fascinating application lies in the photoluminescent properties of 1,3,4-oxadiazole derivatives. A series of these derivatives were synthesized and their mesomorphic behavior and photo-luminescent properties investigated. It was found that these compounds exhibited cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges and strong blue fluorescence emissions, making them potential candidates for use in photoluminescent materials and displays (Han, Wang, Zhang, & Zhu, 2010).

Antioxidant Activity

Research into the biological activities of 1,3,4-oxadiazole derivatives has led to the discovery of compounds with significant antioxidant properties. A novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles was synthesized, showing very high and significant antioxidant activities in vitro. This suggests the potential of these compounds as leading candidates for the development of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).

Nematocidal Activity

The nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group has been explored, with some compounds showing promising activity against Bursaphelenchus xylophilus. These compounds not only exhibited significant mortality rates against the nematodes but also affected their behavior and physiology, indicating potential as nematicides (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yloxymethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O4/c17-11-3-1-10(2-4-11)16-18-15(23-19-16)8-20-12-5-6-13-14(7-12)22-9-21-13/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKSGMABJPBEMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-Benzodioxol-5-yloxy)methyl]-3-(4-bromophenyl)-1,2,4-oxadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![4-[(3,5-dimethylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4582446.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)

![2,2-dibromo-N'-[1-(2,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4582474.png)

![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)

![2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B4582504.png)

![4-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B4582508.png)

![ethyl 4-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4582510.png)